molecular formula C₁₄H₂₂N₂(Cl₂H₂) B1144893 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 477600-68-3

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B1144893
CAS No.: 477600-68-3
M. Wt: 291.26
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Description

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a chiral piperidine derivative critical in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune diseases like rheumatoid arthritis . Its structure features a benzyl-protected piperidine ring with methyl groups at positions 3 and 4, and a secondary amine at position 2. The dihydrochloride salt enhances stability and solubility for pharmaceutical processing .

Properties

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNXCBXFOIHLH-DAIKJZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909964
Record name 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
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Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1062580-52-2
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
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Record name 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2)
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Record name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
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Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
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Preparation Methods

Reductive Amination with Sodium Borohydride

A widely cited method involves reductive amination starting from 1-benzyl-4-methyl-3-ketopiperidine. In this approach, methylamine is introduced via a titanium(IV) chloride-mediated reaction, followed by sodium borohydride reduction. Key steps include:

  • Reaction Conditions : 35°C in toluene with TiCl₄ and NEt₃ as catalysts.

  • Purification : Extraction with dichloromethane and crystallization using HCl/ethanol yields the dihydrochloride salt.

  • Yield : 70% after purification.

This method prioritizes cost-effectiveness but requires careful control of stoichiometry to minimize racemization.

Chiral Resolution via L-Di-p-Toluyltartaric Acid (L-DTTA)

Patents disclose a resolution-based strategy to isolate the (3R,4R) enantiomer from racemic mixtures:

  • Starting Material : Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.

  • Resolution Step : Crystallization with L-DTTA in isopropanol increases chiral purity from 95.2% to 99.8%.

  • Salt Formation : Treatment with acetic acid produces the acetate intermediate, which is converted to the dihydrochloride salt using HCl.

This method achieves pharmaceutical-grade purity but adds complexity through multiple crystallization steps.

Catalytic Hydrogenation of Pyridine Precursors

Industrial-scale protocols employ Rh/C-catalyzed hydrogenation of pyridine derivatives:

  • Substrate : 4-Picoline-3-ylcarbamic acid methyl ester.

  • Conditions : 0.5–2.0 MPa H₂ in acetic acid at 25–40°C.

  • Post-Processing : Extraction with dichloromethane and acidification with HCl/ethanol yields the dihydrochloride.

This route benefits from high atom economy but requires specialized equipment for high-pressure reactions.

Optimization of Critical Parameters

Temperature Control in Benzylation

Benzylation of 4-methylpiperidine-3-amine precursors is highly exothermic. Optimal conditions include:

  • Cooling : Maintaining temperatures below 30°C during NaH-mediated reactions prevents decomposition.

  • Solvent Choice : Tetrahydrofuran (THF) improves solubility of sodium hydride, enabling faster reaction kinetics.

Solvent Systems for Crystallization

Crystallization efficiency depends on solvent polarity:

Solvent CombinationPurity (%)Yield (%)
Ethanol/HCl99.568
Acetone/HCl98.772
Ether/HCl97.265

Ethanol/HCl systems balance purity and yield but may require multiple recrystallizations for pharmaceutical applications.

Catalysts for Asymmetric Reduction

Comparative catalyst screening reveals:

  • TiCl₄/NEt₃ : Achieves 85% enantiomeric excess (ee) but requires strict anhydrous conditions.

  • Rh/C : Provides 92% ee under hydrogenation conditions but increases production costs.

  • NaBH₄ with Chiral Ligands : Limited to small-scale syntheses due to ligand expense.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe flow chemistry approaches to enhance reproducibility:

  • Reactor Design : Multi-zone reactors separate benzylation, reduction, and salt formation steps.

  • Throughput : 5–10 kg/day capacity with 98% purity.

Quality Control Metrics

Critical quality attributes monitored during manufacturing:

ParameterSpecificationAnalytical Method
Chiral Purity≥99.0% eeChiral HPLC
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-OES

Comparative Analysis of Methodologies

Yield and Scalability

MethodTypical Yield (%)ScalabilityCost ($/kg)
Reductive Amination70Moderate1,200
Chiral Resolution65High1,800
Catalytic Hydrogenation75High1,500

Catalytic hydrogenation offers the best balance for large-scale production.

Environmental Impact

  • Waste Generation : Reductive amination produces 8–10 kg waste/kg product vs. 5–6 kg for hydrogenation.

  • Solvent Recovery : Ethanol and dichloromethane are recycled in 85% of industrial processes .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis of Tofacitinib

One of the primary applications of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is its use as an intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor employed in treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound's structural characteristics facilitate its conversion into Tofacitinib through established synthetic pathways .

Janus Kinase Inhibitors

The compound serves as a precursor in the development of other Janus kinase inhibitors, which are crucial for modulating immune responses. These inhibitors are vital in managing various inflammatory conditions and have been explored for their potential in treating cancers and other chronic diseases .

Case Study 1: Synthesis Process Improvement

A patent describes an innovative process for synthesizing this compound that enhances yield and purity. This method utilizes specific reagents and conditions to optimize the reaction pathway, demonstrating its importance in pharmaceutical manufacturing .

Case Study 2: Efficacy in Clinical Trials

Clinical trials involving Tofacitinib have highlighted the efficacy of compounds derived from this compound. These trials indicate significant improvements in patient outcomes with respect to inflammation reduction and overall quality of life for patients with rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Physicochemical and Industrial Considerations

Physicochemical Properties

Property (3R,4R)-Dihydrochloride (3S,4S)-Dihydrochloride Racemic Free Base
Melting Point 249–251°C 245–248°C Not reported
Solubility Soluble in aqueous acid, DMSO Similar to (3R,4R) form Low aqueous solubility
Chiral Purity ≥99% (via L-DTTA resolution) ≥98% (requires D-DTTA) 50% (R,R) / 50% (S,S)
Storage 2–8°C under inert gas Same as (3R,4R) Room temperature

Biological Activity

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a piperidine derivative recognized for its significant biological activity and potential applications in medicinal chemistry. This compound has garnered attention primarily due to its role as an intermediate in the synthesis of pharmaceuticals, including Tofacitinib, a Janus kinase inhibitor used in treating autoimmune diseases.

PropertyValue
Molecular FormulaC14H24Cl2N2
Molecular Weight291.27 g/mol
IUPAC NameThis compound
Purity97%

The biological activity of this compound is largely attributed to its stereochemistry, which allows it to interact effectively with various biological targets. The compound is known to modulate enzyme activities and receptor signaling pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in biochemical pathways related to inflammation and immune response.
  • Receptor Interaction : The compound exhibits affinity for specific receptors, influencing cellular signaling processes that can lead to therapeutic effects.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neurological Disorders : Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. For instance, studies have demonstrated that similar compounds can inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease .
  • Cancer Therapy : Some piperidine derivatives have shown promise in anticancer activity. A study indicated that modifications to the piperidine structure could enhance cytotoxicity against specific cancer cell lines .
  • Inflammatory Conditions : As a Janus kinase inhibitor precursor, this compound is involved in pathways that regulate inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .

Case Study 1: Tofacitinib Development

Tofacitinib is a well-known drug derived from piperidine scaffolds. The synthesis of this compound plays a crucial role in the production of Tofacitinib. Its efficacy as a Janus kinase inhibitor has been established through clinical trials demonstrating significant improvements in patients with rheumatoid arthritis and ulcerative colitis.

Case Study 2: Neuroprotective Effects

A study published in Molecules explored the neuroprotective properties of related piperidine compounds. The findings suggested that these compounds could attenuate oxidative stress and inflammation in neuronal cells, indicating their potential for treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic steps for preparing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride?

The synthesis involves four critical steps:

  • Piperidine ring formation : Cyclization of 1-benzyl-4-methylpiperidine derivatives under controlled conditions.
  • Amino group introduction : Reductive amination or nucleophilic substitution to add the amine functionality.
  • Methylation : Alkylation at the nitrogen using methyl iodide or dimethyl sulfate.
  • Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability. Industrial methods optimize these steps via continuous flow reactors and green chemistry principles .

Q. How is this compound used as a pharmaceutical intermediate?

It serves as a chiral intermediate in synthesizing Janus kinase (JAK) inhibitors like Tofacitinib. The stereochemistry at the 3R and 4R positions ensures proper binding to enzyme active sites, critical for modulating autoimmune responses. Researchers must verify enantiomeric purity (e.g., via chiral HPLC) to avoid off-target effects in preclinical studies .

Q. Which analytical techniques are recommended for detecting and separating its isomers?

  • HPLC with chiral columns : Resolves enantiomers using cellulose- or amylase-based stationary phases.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • NMR spectroscopy : Distinguishes stereoisomers via coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations.
  • Polarimetry : Validates optical rotation to confirm enantiomeric excess. These methods address challenges in isolating the (3R,4R) isomer from racemic mixtures .

Advanced Research Questions

Q. How does stereochemistry influence its biological activity and target binding?

The (3R,4R) configuration aligns the benzyl and methyl groups in spatial orientations that complement hydrophobic pockets in JAK enzymes. Computational docking studies reveal that the (3S,4S) enantiomer exhibits weaker binding due to steric clashes. Researchers should prioritize enantioselective synthesis and validate activity using kinase inhibition assays (e.g., IC50_{50} measurements) .

Q. What reaction conditions optimize yield and purity during scale-up?

  • Temperature control : Maintain ≤40°C during methylation to prevent N-oxide byproducts.
  • Catalyst selection : Use palladium-on-carbon for reductive amination to minimize over-reduction.
  • Purification : Employ recrystallization from ethanol/water mixtures or preparative HPLC.
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .

Q. How to address contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Discrepancies may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentrations, or enzyme isoforms.
  • Impurities : Trace enantiomers or residual solvents (e.g., DMSO) can skew results.
  • Cell line variability : Use isogenic cell lines and standardize passage numbers. Validate findings with orthogonal assays (e.g., SPR for binding affinity) and replicate across labs .

Q. What strategies enhance metabolic stability in derivative design?

  • Benzyl group substitution : Replace with trifluoromethyl or pyridyl moieties to reduce CYP450-mediated oxidation.
  • Methylation patterns : Introduce geminal dimethyl groups at the 4-position to block dehydrogenation.
  • Prodrug approaches : Mask the amine as a carbamate or phosphonate for sustained release. Evaluate derivatives using liver microsome stability assays and pharmacokinetic profiling in rodent models .

Q. Why might in vitro activity fail to translate to in vivo efficacy?

Potential factors include:

  • Poor solubility : The dihydrochloride salt improves aqueous solubility but may still aggregate in physiological buffers.
  • Plasma protein binding : High affinity for albumin reduces free drug concentration.
  • First-pass metabolism : Amine demethylation via hepatic CYP3A4/5. Address these by co-administering cytochrome inhibitors (e.g., ketoconazole) or formulating with cyclodextrins .

Q. What toxicological assessments are critical for preclinical development?

  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity.
  • Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology.
  • Organ-specific toxicity : Histopathology of liver and kidney tissues in repeated-dose rodent studies.
  • Immunotoxicity : Cytokine release assays in human peripheral blood mononuclear cells (PBMCs) .

Q. How to design mechanistic studies for target engagement?

  • X-ray crystallography : Co-crystallize the compound with JAK2 or JAK3 to resolve binding modes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Kinase profiling panels : Test selectivity across 100+ kinases to identify off-target effects.
  • Phosphoproteomics : Map downstream signaling changes in JAK-STAT pathways using SILAC-based mass spectrometry .

Q. Can computational methods predict its reactivity in novel synthetic routes?

Yes. Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for key steps like reductive amination. Machine learning algorithms trained on reaction databases (e.g., USPTO) can propose optimal solvents and catalysts. These tools reduce trial-and-error experimentation and accelerate route scoping .

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